molecular formula C7H9N5O2S B14003156 N,N-dimethyl-7H-purine-2-sulfonamide CAS No. 89854-31-9

N,N-dimethyl-7H-purine-2-sulfonamide

Cat. No.: B14003156
CAS No.: 89854-31-9
M. Wt: 227.25 g/mol
InChI Key: HUMCORUBMRQUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-7H-purine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a sulfonamide group attached to a purine ring, which is further substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-7H-purine-2-sulfonamide typically involves the reaction of 7H-purine-2-sulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-7H-purine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-7H-purine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in treating bacterial infections and other diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-7H-purine-2-sulfonamide involves the inhibition of bacterial dihydropteroate synthetase, an enzyme crucial for folate synthesis. By inhibiting this enzyme, the compound prevents the synthesis of folate, which is essential for bacterial DNA synthesis and replication. This leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine

Uniqueness

N,N-dimethyl-7H-purine-2-sulfonamide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to inhibit dihydropteroate synthetase makes it a valuable compound in antibacterial research .

Properties

CAS No.

89854-31-9

Molecular Formula

C7H9N5O2S

Molecular Weight

227.25 g/mol

IUPAC Name

N,N-dimethyl-7H-purine-2-sulfonamide

InChI

InChI=1S/C7H9N5O2S/c1-12(2)15(13,14)7-8-3-5-6(11-7)10-4-9-5/h3-4H,1-2H3,(H,8,9,10,11)

InChI Key

HUMCORUBMRQUCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C2C(=N1)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.